Product packaging for 4-[(2-Methylphenyl)methoxy]benzonitrile(Cat. No.:CAS No. 172167-22-5)

4-[(2-Methylphenyl)methoxy]benzonitrile

Cat. No.: B2940230
CAS No.: 172167-22-5
M. Wt: 223.275
InChI Key: OJVQYBIHEFZZEL-UHFFFAOYSA-N
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Description

4-[(2-Methylphenyl)methoxy]benzonitrile is an aromatic ether benzonitrile derivative of significant interest in advanced chemical research and development. This compound is primarily valued as a key synthetic intermediate or precursor in the preparation of more complex organic molecules . Its molecular structure, which incorporates both nitrile and ether functional groups, makes it a versatile building block for constructing ligands and monomers aimed at developing functional materials . Researchers are particularly interested in such benzonitrile derivatives for the synthesis of phthalocyanines, a class of compounds with high thermal and oxidative stability that are promising for creating polymer composites with a high degree of cross-linking . Once synthesized, these phthalocyanines find wide application in areas of societal and industrial importance, including catalysis, optics, and medicine . The molecular packing and crystallization of related compounds are known to be stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking, which can influence the physical properties of the resulting materials . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B2940230 4-[(2-Methylphenyl)methoxy]benzonitrile CAS No. 172167-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylphenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVQYBIHEFZZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 4 2 Methylphenyl Methoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the chemical environments of proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum of 4-[(2-Methylphenyl)methoxy]benzonitrile is expected to display distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ), reported in parts per million (ppm), are based on the analysis of similar structural motifs found in related compounds such as 2-methylbenzaldehyde, 4-methoxybenzonitrile (B7767037), and other substituted aromatic systems.

The spectrum can be divided into three main regions: the aliphatic region for the methyl and methylene (B1212753) protons, and the aromatic region for the protons on the two phenyl rings.

Methyl Protons (-CH₃): A sharp singlet is predicted around δ 2.44 ppm, characteristic of a methyl group attached to an aromatic ring.

Methylene Protons (-O-CH₂-): A singlet corresponding to the two benzylic protons of the ether linkage is expected to appear in the range of δ 5.1-5.2 ppm.

Aromatic Protons: The eight aromatic protons will produce a more complex set of signals in the downfield region (δ 6.9-7.6 ppm).

The protons on the benzonitrile (B105546) ring, influenced by the electron-withdrawing nitrile group and the electron-donating ether oxygen, will appear as two distinct doublets. The two protons ortho to the ether linkage are expected around δ 6.95 ppm, while the two protons ortho to the nitrile group are anticipated further downfield around δ 7.58 ppm.

The protons on the 2-methylphenyl ring will exhibit a complex multiplet pattern due to their specific substitution and coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (Methyl)~2.44Singlet
-O-CH₂- (Methylene)~5.15Singlet
Aromatic H (ortho to -O-)~6.95Doublet
Aromatic H (ortho to -C≡N)~7.58Doublet
Aromatic H (2-methylphenyl)~7.2-7.5Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Aliphatic Carbons: The methyl carbon (-CH₃) is expected to resonate at approximately δ 19-21 ppm. The methylene carbon (-O-CH₂-) signal is predicted to be in the range of δ 68-70 ppm.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears around δ 119 ppm.

Aromatic Carbons: The twelve aromatic carbons will show signals between δ 104 and 163 ppm. The carbon atom attached to the ether oxygen (-C-O) on the benzonitrile ring is expected to be the most downfield aromatic carbon, around δ 162.8 ppm. The carbon atom bearing the nitrile group (-C-C≡N) is predicted to appear near δ 104 ppm. The remaining aromatic carbons of both rings will resonate in the typical region of δ 126-137 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (Methyl)~20
-O-CH₂- (Methylene)~69
-C-C≡N (Ipso-carbon)~104
-C≡N (Nitrile)~119
Aromatic C-H~115-134
Aromatic C (quaternary)~135-140
-C-O (Ipso-carbon)~163

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent aromatic protons on both the benzonitrile and the 2-methylphenyl rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This would definitively link the proton signals for the methyl, methylene, and aromatic C-H groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. The key HMBC correlation for this molecule would be between the methylene protons (-O-CH₂-) and the quaternary carbon of the benzonitrile ring attached to the oxygen (-C-O), as well as the quaternary carbon of the 2-methylphenyl ring. This correlation across the ether linkage would provide definitive proof of the connection between the two aromatic moieties. Further correlations from the methylene protons to other carbons in the 2-methylphenyl ring would confirm its substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily determined by the electronic transitions within the benzonitrile chromophore. Aromatic compounds undergo π → π* transitions, and the presence of substituents on the benzene (B151609) ring can significantly influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). ijermt.orgcutm.ac.in

Benzonitrile itself typically exhibits a primary absorption band around 224 nm and a weaker secondary band around 271 nm. The (2-methylphenyl)methoxy group attached to the benzonitrile ring at the para position is an electron-donating group. Such substituents are known to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. ijermt.org This red shift is due to the delocalization of the lone pair of electrons from the ether oxygen into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. Therefore, it is anticipated that the λmax values for this compound will be at longer wavelengths compared to unsubstituted benzonitrile.

The electronic transitions responsible for the absorption bands in the UV-Vis spectrum are summarized in the following table.

Transition TypeChromophoreExpected Wavelength Region
π → πBenzonitrile RingShifted to > 271 nm
π → πPhenyl Ring~255 nm

The electronic absorption spectrum of a compound can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. nih.govsciencepublishinggroup.com Changes in solvent polarity can alter the energy levels of the ground and excited states of the solute molecule, leading to shifts in the absorption maxima. nih.gov

For compounds like this compound, which possess a significant dipole moment that is likely to change upon electronic excitation, the effect of solvent polarity can be pronounced. An increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization typically leads to a bathochromic (red) shift in the absorption maximum as the solvent polarity increases. nih.gov Conversely, in non-polar solvents, the absorption maximum would be expected at a shorter wavelength. A systematic study of the UV-Vis spectrum in a range of solvents with varying polarities would allow for the characterization of this solvatochromic behavior.

The expected trend in λmax with solvent polarity is outlined below.

Solvent PolarityExpected λmax Shift
IncreasingBathochromic (Red)
DecreasingHypsochromic (Blue)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govmdpi.com For this compound, with a molecular formula of C₁₅H₁₃NO, the expected exact mass can be calculated. HRMS can measure this mass with a high degree of precision, typically to within a few parts per million (ppm), which allows for the confident differentiation from other potential molecular formulas that may have the same nominal mass.

Molecular FormulaCalculated Exact Mass
C₁₅H₁₃NO223.0997

The confirmation of the measured exact mass to be within close tolerance of the calculated value provides strong evidence for the proposed molecular formula of this compound.

Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of the fragmentation patterns of the molecular ion. The fragmentation of this compound is expected to be directed by its functional groups, primarily the ether linkage and the benzyl (B1604629) group.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (223 g/mol ). A common fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, which would lead to the formation of a stable benzyl cation. libretexts.orgscribd.com In this case, cleavage could produce a 2-methylbenzyl cation (m/z 105) or a 4-cyanophenoxy radical. Alternatively, cleavage on the other side of the ether oxygen could yield a 4-cyanophenoxy cation (m/z 119) and a 2-methylbenzyl radical.

Another characteristic fragmentation is α-cleavage, which involves the breaking of the bond adjacent to the ether oxygen. libretexts.orgscribd.com For this molecule, this could result in the loss of a hydrogen atom from the benzylic carbon. Furthermore, the benzyl group itself can undergo rearrangement to form a highly stable tropylium (B1234903) ion (m/z 91), which is a common feature in the mass spectra of compounds containing a benzyl moiety. nih.gov

The predicted major fragmentation pathways and the corresponding m/z values of the expected fragments are detailed in the table below.

Fragmentation PathwayKey FragmentExpected m/z
Cleavage of the O-CH₂ bond[C₈H₉]⁺ (2-methylbenzyl cation)105
Cleavage of the C-O bond[C₇H₄NO]⁺ (4-cyanophenoxy cation)119
Rearrangement of the 2-methylbenzyl fragment[C₇H₇]⁺ (tropylium ion)91
Loss of the 4-cyanophenoxy group[C₈H₉]⁺ (2-methylbenzyl cation)105
Loss of the 2-methylbenzyl group[C₇H₄NO]⁺ (4-cyanophenoxy cation)119

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on the molecular structure, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

For related benzonitrile derivatives, crystallographic studies have been successfully performed. For instance, the analysis of 2-(4-Methylphenyl)benzonitrile revealed an orthorhombic crystal system. nih.gov A typical XRD study would precisely map the atomic coordinates of each atom in the asymmetric unit, confirming the molecular connectivity and providing insight into the molecule's preferred conformation in the solid state. This would involve determining the relative orientations of the benzonitrile and 2-methylphenyl rings connected by the ether linkage.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available in the surveyed literature
Space Group Data not available in the surveyed literature
a (Å) Data not available in the surveyed literature
b (Å) Data not available in the surveyed literature
c (Å) Data not available in the surveyed literature
α (°) Data not available in the surveyed literature
β (°) Data not available in the surveyed literature
γ (°) Data not available in the surveyed literature
Volume (ų) Data not available in the surveyed literature

The primary output of a crystal structure determination is a detailed set of geometric parameters. These include the lengths of all covalent bonds, the angles between them, and the torsion angles that describe the conformation of the molecule. This information is critical for validating the molecular structure and understanding any strains or unusual geometries imposed by the crystal packing forces. For this compound, particular interest would lie in the C-O-C angle of the ether linkage and the torsion angles defining the orientation of the two aromatic rings. In similar structures, bond lengths and angles are generally found to be within normal ranges. nih.gov

Table 2: Selected Bond Lengths for this compound

Bond Length (Å)
C≡N Data not available in the surveyed literature
C-O (ether) Data not available in the surveyed literature

Table 3: Selected Bond Angles for this compound

Angle Degree (°)
C-O-C Data not available in the surveyed literature
C-C-C (ring) Data not available in the surveyed literature

Table 4: Selected Torsion Angles for this compound

Torsion Angle Degree (°)
C(ring)-C-O-C Data not available in the surveyed literature

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and analysis of hydrogen bonds, π-π stacking, and other van der Waals forces. nih.govnih.gov

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Vibrational spectroscopy techniques, such as Raman scattering, provide detailed information about the molecular vibrations and are highly sensitive to the chemical structure and bonding within a molecule.

A Raman spectrum of this compound would exhibit a series of characteristic peaks corresponding to the vibrational modes of its constituent functional groups. While a specific experimental spectrum for this compound is not available in the surveyed literature, the expected vibrational frequencies can be predicted based on data from similar molecules. ijtsrd.com

The most prominent and diagnostically useful peak would be the C≡N stretching vibration of the nitrile group, which typically appears in the 2220-2240 cm⁻¹ region of the spectrum. researchgate.net This band is often strong and sharp due to the large change in polarizability during the stretching motion.

Other expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl (-CH₃) and methylene (-CH₂-) groups, appearing in the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands in the 1400-1610 cm⁻¹ region, characteristic of the phenyl rings.

C-O-C ether stretching: Asymmetric and symmetric stretching modes, typically found in the 1050-1250 cm⁻¹ region.

Ring breathing modes: A sharp peak around 1000 cm⁻¹ is characteristic of the benzene ring. researchgate.net

Quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to compute the theoretical vibrational frequencies and aid in the precise assignment of each band in the experimental spectrum. ijtsrd.com

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by several orders of magnitude when it is adsorbed onto or near a nanostructured metal surface (typically silver or gold). This enhancement allows for the detection of molecules at very low concentrations.

Theoretical SERS modeling, often performed using DFT, can predict which vibrational modes will be most enhanced. The enhancement depends on the molecule's orientation with respect to the metal surface and the electronic coupling between them. For this compound, the nitrile group and the aromatic rings could interact with the metal surface, leading to significant enhancement of their respective vibrational modes.

Potential applications for SERS analysis of this compound could include:

Trace Detection: Identifying minute quantities of the compound in complex mixtures, which could be relevant in materials science or environmental analysis.

Surface Interaction Studies: Investigating how the molecule adsorbs and orients itself on different surfaces, providing insight into interfacial chemistry.

Computational Chemistry and Theoretical Investigations of 4 2 Methylphenyl Methoxy Benzonitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, offering insights into the geometric and electronic nature of molecules.

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the atoms. Different basis sets offer varying levels of accuracy and computational cost. For a molecule like 4-[(2-Methylphenyl)methoxy]benzonitrile, a comparative study of basis sets, such as the Pople-style basis sets (e.g., 6-31G*) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ), would be necessary to ensure the reliability of the calculated properties. The selection would involve a trade-off between computational expense and the desired precision of the results. Without published research, a table comparing the performance of different basis sets for this specific molecule cannot be compiled.

The presence of rotatable bonds in this compound—specifically around the ether linkage and the methyl group—suggests the existence of multiple conformational isomers. A conformational analysis, typically performed by scanning the potential energy surface (PES), would be crucial to identify the most stable conformers and the energy barriers between them. This involves systematically rotating specific dihedral angles and calculating the energy at each step. Such an analysis would reveal the flexibility of the molecule and the relative populations of its different shapes at thermal equilibrium. Currently, there is no specific data from PES scans for this compound to be presented.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity and properties. Electronic structure analysis provides fundamental insights into these aspects.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron transfer processes. A data table of HOMO-LUMO energies and the corresponding energy gap for this compound is not available in the current literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at different points on the electron density surface. MEP maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the electronegative nitrogen of the nitrile group and the oxygen of the ether linkage as potential sites for electrophilic interaction, while the aromatic rings would exhibit more complex potential distributions. This analysis is invaluable for predicting how the molecule will interact with other chemical species. Detailed MEP maps and associated data for the title compound are pending further research.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis provides insight into the stability arising from interactions between filled donor orbitals and empty acceptor orbitals. For this compound, an NBO analysis would quantify the intramolecular charge transfer between the electron-donating 2-methylphenylmethoxy group and the electron-withdrawing benzonitrile (B105546) moiety. Specific donor-acceptor interactions, such as those between lone pairs on the oxygen atom and antibonding orbitals of the aromatic rings or the nitrile group, could be identified and their stabilization energies calculated. However, no published NBO data currently exists for this compound.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. This provides a picture of the electron distribution and helps identify electrophilic and nucleophilic sites. A Mulliken charge analysis for this compound would assign specific charge values to each carbon, hydrogen, nitrogen, and oxygen atom. It would be expected to show negative charges on the electronegative nitrogen and oxygen atoms and a complex distribution of positive and negative charges across the carbon atoms of the aromatic rings, influenced by the substituent groups. Without specific computational studies, a data table of these atomic charges cannot be compiled.

Fukui Function Analysis for Electrophilicity and Nucleophilicity

Fukui functions are used in conceptual DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. By analyzing the change in electron density as an electron is added or removed, this method predicts where a molecule will most likely interact with other chemical species. For this compound, Fukui analysis would pinpoint specific atoms on the phenyl rings, the nitrile group, or the ether linkage that are most susceptible to attack. This information is crucial for predicting the compound's reactivity in chemical reactions. As of now, no such analysis has been reported.

Spectroscopic Property Prediction from Computational Models

Theoretical IR and Raman Spectra Simulation and Validation with Experimental Data

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks. A DFT-based simulation for this compound would predict the frequencies and intensities of characteristic vibrations, such as the C≡N stretch of the nitrile group, C-O-C stretches of the ether linkage, C-H stretches of the aromatic rings and methyl group, and various ring deformation modes. A comparison with experimentally recorded spectra would be necessary to validate the accuracy of the computational model, but neither the theoretical nor the experimental data are currently available in the literature for a comparative table.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. This allows for the prediction of ¹H and ¹³C NMR spectra, which can aid in structure elucidation and assignment of experimental signals. A GIAO calculation for this compound would provide theoretical chemical shift values for each unique hydrogen and carbon atom in the structure. These predicted values are typically correlated with experimental data to confirm structural assignments. A data table comparing theoretical and experimental shifts cannot be generated without the relevant research.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra and Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, a TD-DFT analysis would predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, such as π→π* transitions within the aromatic systems. This provides insight into the molecule's photophysical properties. Currently, there are no published TD-DFT studies detailing the electronic excitations for this compound.

Non-Linear Optical (NLO) Properties

This section was designated to explore the NLO characteristics of the molecule, which are critical for applications in optoelectronics, including frequency conversion and optical switching.

Thermodynamic Property Calculations

The thermodynamic stability and behavior of a compound are fundamental to its practical application. This section was planned to detail these properties.

Solvent Effects Modeling

The influence of the surrounding medium on a molecule's properties is a critical aspect of its chemistry. This section was meant to address the computational modeling of these effects. The use of computational models, such as the Polarizable Continuum Model (PCM), helps in predicting how a solvent can alter the electronic structure, spectral properties, and reactivity of a solute.

While extensive research exists on the computational analysis of various benzonitrile derivatives and other organic molecules for NLO and other properties, specific studies focused on this compound are not present in the available scientific literature. The absence of such data prevents the compilation of the detailed article as requested. Further experimental and theoretical research is required to characterize this compound and determine its potential for various applications.

Lack of Specific Research Data on this compound with Polarizable Continuum Models

Despite a thorough search of available scientific literature, no specific computational chemistry studies were identified for the compound this compound utilizing Polarizable Continuum Models (PCM), including the Integral Equation Formalism (IEF-PCM) variant. Therefore, the requested detailed research findings and data tables for this specific analysis cannot be provided.

Computational chemistry is a powerful tool for investigating the properties of molecules. Methodologies like the Polarizable Continuum Model (PCM) are instrumental in understanding how a solvent environment influences a molecule's behavior. The Integral Equation Formalism (IEF-PCM) is a widely used and robust implementation of this model. These models work by representing the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute molecule placed in a cavity within it. This approach allows for the calculation of solvation energies and the study of chemical processes in solution.

However, the application of these specific computational methods to every chemical compound is not exhaustive, and published research is selective. While extensive computational studies exist for many molecules, it appears that this compound has not been the subject of published research employing IEF-PCM for theoretical investigations.

The absence of specific data for this compound within the requested computational framework prevents the generation of the detailed article section as outlined. To provide the requested content, dedicated computational research on this compound, applying the IEF-PCM model, would need to be conducted and published.

Chemical Reactivity and Transformations of 4 2 Methylphenyl Methoxy Benzonitrile

Reactions Involving the Nitrile Group

The cyano group (-C≡N) is a versatile functional group that can participate in a range of chemical reactions, including reduction, hydrolysis, and addition reactions.

The nitrile group of 4-[(2-Methylphenyl)methoxy]benzonitrile can be readily reduced to a primary amine, specifically {4-[(2-Methylphenyl)methoxy]phenyl}methanamine. This transformation is a cornerstone of synthetic chemistry, providing a route to synthetically valuable benzylamines. Common methods for this reduction include catalytic hydrogenation and the use of chemical hydrides.

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.net This method is often preferred for its clean reaction profile.

Alternatively, chemical hydrides offer a powerful means of reduction. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. Another milder and more selective reagent system is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which has been shown to be effective for the reduction of a wide variety of aromatic nitriles. nih.govorganic-chemistry.org Benzonitriles with electron-donating groups, such as the 4-[(2-Methylphenyl)methoxy] group, may require refluxing in a solvent like tetrahydrofuran (B95107) (THF) to achieve complete reduction. nih.gov

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines
ReagentTypical ConditionsNotes
H₂/Pd/CMethanol or Ethanol, RT to elevated temp., atmospheric or higher pressureCommonly used, generally clean reaction.
LiAlH₄Anhydrous ether or THF, followed by aqueous workupPowerful, non-selective reducing agent.
BH₃·THFTHF, refluxAlternative to LiAlH₄, can offer different selectivity.
Diisopropylaminoborane/cat. LiBH₄THF, reflux for electron-rich systemsMild and efficient method for reducing aromatic nitriles. organic-chemistry.org

The nitrile group can undergo hydrolysis to first form an amide, 4-[(2-Methylphenyl)methoxy]benzamide, which can then be further hydrolyzed to the corresponding carboxylic acid, 4-[(2-Methylphenyl)methoxy]benzoic acid. This process can be catalyzed by either acid or base. youtube.com

Under acidic conditions, the nitrile is heated with a mineral acid such as sulfuric acid or hydrochloric acid. rsc.orglibretexts.org The reaction proceeds via protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. youtube.comrsc.org The intermediate amide can sometimes be isolated, but often the reaction proceeds to the carboxylic acid with prolonged heating.

In basic hydrolysis, the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide (B78521). arkat-usa.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. youtube.com Milder conditions can sometimes favor the formation of the amide, while more vigorous conditions drive the reaction to the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid. youtube.comarkat-usa.org Studies on para-substituted benzonitriles have shown that alkaline hydrolysis is the dominant pathway at pH values above 8. oup.com

Table 2: Conditions for the Hydrolysis of Nitriles
ProductConditionsMechanism
AmideControlled acidic or basic hydrolysis (milder conditions)Nucleophilic attack on the nitrile carbon.
Carboxylic AcidStrong acidic or basic hydrolysis (vigorous conditions)Hydrolysis of the intermediate amide.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles such as Grignard reagents (R-MgX). pearson.com The reaction of this compound with a Grignard reagent, followed by aqueous workup, yields a ketone. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com

The mechanism involves the nucleophilic addition of the Grignard reagent to the carbon of the nitrile, forming an intermediate imine salt. This intermediate is stable until the addition of water or dilute acid during workup, which hydrolyzes the imine to the corresponding ketone. masterorganicchemistry.com A key advantage of this reaction is that the ketone is not formed until the workup step, preventing a second addition of the Grignard reagent to the ketone product.

For instance, the reaction of this compound with methylmagnesium bromide would yield 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one after hydrolysis.

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A prominent example is the reaction with azides to form tetrazoles, which are important heterocyclic compounds in medicinal chemistry. nih.gov This reaction is a type of [3+2] cycloaddition. uchicago.edu

The reaction of this compound with an azide (B81097), such as sodium azide in the presence of a Lewis acid or an organoaluminum azide, would lead to the formation of a 5-{4-[(2-Methylphenyl)methoxy]phenyl}tetrazole. nih.govacs.org The mechanism of this reaction can vary, sometimes proceeding through a concerted [2+3] cycloaddition, or a stepwise process involving nucleophilic attack of the azide followed by cyclization. acs.org

Reactions Involving the Aryl Ether Linkage

The ether linkage in this compound, specifically the benzyl (B1604629) aryl ether bond, can be cleaved under certain reaction conditions.

The cleavage of the C-O bond of the benzyl ether is a common transformation. This can be achieved through several methods, with hydrogenolysis being one of the most prevalent. youtube.com

In a process known as hydrogenolysis, the benzyl ether is cleaved by catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a source of hydrogen. youtube.comorganic-chemistry.org This reaction is advantageous because it proceeds under relatively mild conditions and is often highly selective for the benzyl group. The products of this reaction would be 4-hydroxybenzonitrile (B152051) and toluene (B28343). youtube.com

Alternatively, strong acids such as hydrogen bromide (HBr) or boron tribromide (BBr₃) can be used to cleave the ether bond. organic-chemistry.orgreddit.com This method is generally harsher and less selective than hydrogenolysis. The mechanism in the presence of strong acid often involves protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the benzylic carbon in an Sₙ2 or Sₙ1 type reaction. nih.gov

Table 3: Reagents for the Cleavage of Benzyl Aryl Ethers
ReagentTypical ConditionsProducts
H₂/Pd/CMethanol or Ethyl Acetate (B1210297), RTPhenol (B47542) and Toluene
BBr₃Dichloromethane (B109758), -78 °C to RTPhenol and Benzyl Bromide
HBrAcetic acid, heatPhenol and Benzyl Bromide

Electrophilic or Nucleophilic Attack on the Ether Oxygen

The ether oxygen in this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by strong electrophiles, primarily strong acids. This initial step is characteristic of the acidic cleavage of ethers. masterorganicchemistry.comlibretexts.org

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group, an oxonium ion. libretexts.orglibretexts.org Following this activation step, a nucleophile (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms. The specific pathway, either Sₙ1 or Sₙ2, is determined by the structure of the groups attached to the oxygen. libretexts.orgopenstax.org

In the case of this compound, the ether linkage is between a phenyl carbon and a benzylic carbon. Nucleophilic attack will not occur on the sp²-hybridized phenyl carbon of the benzonitrile (B105546) ring. libretexts.orglibretexts.org Instead, the reaction proceeds at the benzylic carbon of the 2-methylbenzyl group. This group can support a relatively stable benzylic carbocation, suggesting that the cleavage can proceed via an Sₙ1 mechanism. libretexts.orgopenstax.org However, since it is a primary benzylic carbon, an Sₙ2 pathway is also possible, especially with a strong nucleophile. masterorganicchemistry.comstackexchange.com The presence of the methyl group on the benzyl ring may slightly hinder the Sₙ2 attack.

Reaction Scheme for Acidic Ether Cleavage

Step 1: Protonation (Electrophilic Attack) The ether oxygen is protonated by a strong acid (HX).

This compound + HX ⇌ [Oxonium Ion Intermediate] + X⁻

  • Step 2: Nucleophilic Cleavage (Sₙ1 or Sₙ2)
  • Sₙ1 Pathway: The oxonium ion dissociates to form a stable 2-methylbenzyl carbocation and 4-cyanophenol. The carbocation is then attacked by the halide ion (X⁻).
  • Sₙ2 Pathway: The halide ion (X⁻) directly attacks the benzylic carbon, displacing 4-cyanophenol as the leaving group. masterorganicchemistry.com
  • The final products of this cleavage are 4-cyanophenol and 1-(halomethyl)-2-methylbenzene.

    Reactions at the Benzylic Position of the 2-Methylphenyl-Methoxy Moietyreddit.com

    The benzylic position—the carbon atom attached to both the 2-methylphenyl ring and the ether oxygen—is a site of enhanced reactivity. youtube.com This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as carbocations, radicals, and carbanions through resonance. libretexts.orgmasterorganicchemistry.com

    Benzylic C-H bonds can be selectively halogenated under free-radical conditions. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org The reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 4-[(bromo(2-methylphenyl)methyl)oxy]benzonitrile.

    Once halogenated, the benzylic position becomes an excellent substrate for nucleophilic substitution reactions. The resulting benzylic halide can react via either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions. stackexchange.comkhanacademy.org

    Sₙ1 Mechanism: Favored by polar protic solvents and weakly basic nucleophiles. The reaction proceeds through a resonance-stabilized benzylic carbocation intermediate. The stability of this intermediate makes even primary benzylic halides capable of undergoing Sₙ1 reactions. reddit.comyoutube.com

    Sₙ2 Mechanism: Favored by polar aprotic solvents and strong, non-bulky nucleophiles. Although the benzylic carbon is primary, the reaction rate is enhanced because the transition state is stabilized by the adjacent π-system of the aromatic ring. stackexchange.comresearchgate.net

    The table below summarizes the factors influencing the substitution mechanism at the benzylic position.

    FactorFavors Sₙ1 MechanismFavors Sₙ2 Mechanism
    Substrate Can proceed with 1°, 2°, or 3° benzylic halides due to carbocation stability.Favored for 1° benzylic halides; less so for 2° due to steric hindrance. youtube.com
    Nucleophile Weakly basic, poor nucleophiles (e.g., H₂O, ROH).Strong, non-bulky nucleophiles (e.g., CN⁻, RS⁻, N₃⁻). youtube.com
    Solvent Polar protic solvents (e.g., ethanol, water).Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile). stackexchange.com
    Leaving Group Good leaving group required.Good leaving group required.

    The benzylic C-H bonds are relatively weak and susceptible to homolytic cleavage to form a benzylic radical. masterorganicchemistry.com This radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. youtube.comlibretexts.org This stability facilitates reactions that proceed through a radical mechanism, such as the aforementioned halogenation with NBS. masterorganicchemistry.com Other radical reactions at this position include oxidation and certain C-C bond-forming reactions. researchgate.netresearchgate.net For instance, oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzylic C-H bond, although this is a harsh reaction that would likely also cleave the ether linkage and oxidize the methyl group. masterorganicchemistry.com

    Electrophilic Aromatic Substitution Reactions on the Phenyl Ringsnih.govsemanticscholar.org

    Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity (the position of substitution: ortho, meta, or para) are governed by the electronic properties of the substituents already present on the ring. studysmarter.co.ukmasterorganicchemistry.com Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate), and as either ortho,para-directing or meta-directing. chemistrytalk.orglibretexts.org

    The benzonitrile ring has two substituents: the cyano group (-CN) and the (2-methylbenzyloxy) group (-OCH₂Ar). Their directing effects are opposing.

    Cyano Group (-CN): This is a strongly deactivating group due to its electron-withdrawing nature through both induction and resonance. It is a meta-director. chemistrytalk.org

    Alkoxy Group (-OCH₂Ar): This is a strongly activating group because the oxygen atom can donate a lone pair of electrons into the ring via resonance, stabilizing the arenium ion intermediate. youtube.com This resonance effect outweighs its inductive withdrawal. It is an ortho,para-director. libretexts.org

    The 2-methylphenyl ring has two substituents to consider: the methyl group (-CH₃) and the alkoxy-benzonitrile group (-CH₂OAr), which is attached to the ring at the C1 position.

    Methyl Group (-CH₃): This is a weakly activating group through induction and hyperconjugation. It is an ortho,para-director.

    Alkoxy-benzonitrile Group (-CH₂OAr): This substituent is attached via a methylene (B1212753) (-CH₂-) spacer. As an alkyl group, it is weakly activating and an ortho,para-director.

    Both groups are activating and direct incoming electrophiles to the ortho and para positions. The directing effects are summarized below:

    Substituent at C1 (-CH₂OAr)Directs to:C2 (ortho), C4 (para), C6 (ortho)
    Substituent at C2 (-CH₃) Directs to: C1 (ortho), C3 (ortho), C5 (para)

    The combined influence of these groups will direct the incoming electrophile to the available activated positions.

    C3: ortho to the methyl group.

    C4: para to the -CH₂OAr group.

    C5: para to the methyl group.

    C6: ortho to the -CH₂OAr group.

    The following table summarizes the directing effects on both rings.

    RingSubstituentElectronic EffectDirecting InfluencePredicted Position(s) of Substitution
    Benzonitrile Ring -OCH₂Ar (at C4)Activating, Resonance Donatingortho, paraC2, C6 (ortho to alkoxy)
    -CN (at C1)Deactivating, Resonance WithdrawingmetaC3, C5 (meta to cyano)
    2-Methylphenyl Ring -CH₂OAr (at C1)Weakly Activating, Inductiveortho, paraC2, C4, C6
    -CH₃ (at C2)Weakly Activating, Inductive/Hyperconjugationortho, paraC1, C3, C5

    Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings

    Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for this compound, primarily on the benzonitrile ring. The electron-withdrawing nature of the nitrile group (-CN) deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions relative to the nitrile.

    In the case of this compound, the ether linkage is at the para position. While the nitrile group facilitates nucleophilic attack at this position, the benzyloxy group is typically a poor leaving group. For a successful SNAr reaction to occur, a strong nucleophile is generally required, and the reaction may necessitate harsh conditions. The ether linkage would need to be cleaved for a substitution to take place at the C4 position of the benzonitrile ring.

    The 2-methylphenyl ring is generally less susceptible to nucleophilic aromatic substitution as it lacks a strong electron-withdrawing group to activate the ring.

    Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

    Reagent/ConditionsPotential Product(s)Remarks
    Strong Nucleophile (e.g., NaNH2)4-Amino-2'-methylbiphenylmethanone (after hydrolysis of imine)Requires cleavage of the ether bond, which is challenging. The reaction may proceed via a benzyne (B1209423) intermediate under very strong basic conditions.
    Strong Nucleophile (e.g., R-Li)4-Alkyl-benzonitrile and 2-methylbenzyl alcoholWould involve nucleophilic attack at the benzylic carbon rather than the aromatic ring, leading to ether cleavage.

    Oxidation and Reduction Pathways of the Entire Molecular Framework

    The molecular framework of this compound offers several sites for oxidation and reduction, allowing for a range of transformations.

    Oxidation Pathways

    The primary sites for oxidation are the benzylic methylene bridge (-CH2-) of the ether linkage and the methyl group (-CH3) on the tolyl moiety. The benzonitrile ring is relatively resistant to oxidation under typical conditions.

    Oxidation of the benzylic methylene group can lead to the formation of a ketone. For instance, treatment with oxidizing agents like potassium permanganate (KMnO4) or chromium-based reagents could potentially yield 4-cyanobenzoyl(2-methylphenyl)methanone. Milder oxidizing agents might lead to the formation of an intermediate hemiacetal which could be further oxidized.

    The methyl group on the 2-methylphenyl ring can be oxidized to a carboxylic acid group using strong oxidizing agents such as hot acidic potassium permanganate or potassium dichromate. This would result in the formation of 2-{[4-cyanophenoxy)methyl]benzoic acid.

    Table 2: Potential Oxidation Products

    Oxidizing AgentTarget SitePotential Product
    Potassium Permanganate (KMnO4)Benzylic Methylene4-Cyanobenzoyl(2-methylphenyl)methanone
    Potassium Permanganate (KMnO4), heatMethyl Group2-{[4-Cyanophenoxy)methyl]benzoic acid
    Chromium Trioxide (CrO3)Benzylic Methylene4-Cyanobenzoyl(2-methylphenyl)methanone

    Reduction Pathways

    The nitrile group and the benzyl ether linkage are the principal targets for reduction. The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., using H2 over a palladium, platinum, or nickel catalyst) would typically reduce the nitrile to a primary amine, yielding {4-[(2-Methylphenyl)methoxy]phenyl}methanamine. The use of reducing agents like diisobutylaluminium hydride (DIBAL-H) could selectively reduce the nitrile to an aldehyde, forming 4-[(2-Methylphenyl)methoxy]benzaldehyde.

    The benzyl ether linkage can be cleaved by catalytic hydrogenolysis. This reaction involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C) and would result in the formation of 4-cyanophenol and toluene. This method is a common strategy for deprotecting benzyl ethers.

    Table 3: Potential Reduction Products

    Reducing Agent/ConditionsTarget SitePotential Product(s)
    H2, Pd/CNitrile Group{4-[(2-Methylphenyl)methoxy]phenyl}methanamine
    H2, Pd/C (harsher conditions)Benzyl Ether Linkage4-Cyanophenol and Toluene
    Diisobutylaluminium Hydride (DIBAL-H)Nitrile Group4-[(2-Methylphenyl)methoxy]benzaldehyde
    Lithium Aluminum Hydride (LiAlH4)Nitrile Group{4-[(2-Methylphenyl)methoxy]phenyl}methanamine

    Design, Synthesis, and Characterization of Derivatives and Analogues of 4 2 Methylphenyl Methoxy Benzonitrile

    Structural Modification Strategies for the Benzonitrile (B105546) Moiety

    The benzonitrile portion of the molecule is a critical pharmacophore in many biologically active compounds, often involved in key interactions with target proteins. nih.govsioc-journal.cn Modifications in this area can significantly impact binding affinity, selectivity, and pharmacokinetic profiles.

    A primary strategy for probing the SAR of the benzonitrile ring involves the introduction of various substituents at the positions ortho and meta to the cyano group (positions 2, 3, 5, and 6). The choice of substituent—such as halogens (F, Cl, Br), alkyl groups (e.g., methyl), a nitro group, or an amino group—allows for systematic variation of electronic properties (electron-donating vs. electron-withdrawing) and steric bulk. drugdesign.org

    The synthesis of these derivatives typically involves a Williamson ether synthesis, where a suitably substituted 4-hydroxybenzonitrile (B152051) is reacted with 2-methylbenzyl bromide. Alternatively, one can start with a substituted benzaldehyde (B42025), convert it to the corresponding benzonitrile, and then perform the etherification. google.comgoogle.com For example, the synthesis of a 3-chloro-substituted analogue would begin with 3-chloro-4-hydroxybenzonitrile.

    The introduction of these groups can influence the molecule's interaction with target receptors. For instance, a halogen atom can form halogen bonds or alter the acidity of adjacent protons, while an amino group can act as a hydrogen bond donor. These modifications are crucial for mapping the binding pocket of a biological target.

    Table 1: Examples of Substituted Benzonitrile Ring Derivatives

    Substituent (Position)Rationale for ModificationPotential Synthetic Precursor
    3-FluoroIntroduce a hydrogen bond acceptor; modulate electronics.3-Fluoro-4-hydroxybenzonitrile
    3-MethylIncrease lipophilicity; probe steric tolerance.3-Methyl-4-hydroxybenzonitrile
    3-NitroIntroduce a strong electron-withdrawing group.3-Nitro-4-hydroxybenzonitrile
    3-AminoIntroduce a hydrogen bond donor.3-Amino-4-hydroxybenzonitrile

    The nitrile group is a versatile functional group in medicinal chemistry. It is relatively stable to metabolism, has a strong dipole, and can act as a hydrogen bond acceptor. nih.govresearchgate.net Bioisosteric replacement of the nitrile group with other functional groups that mimic its size, shape, and electronic properties is a common strategy to improve potency, selectivity, or pharmacokinetic properties. sioc-journal.cnnumberanalytics.com

    Common isosteres for the nitrile group include:

    Tetrazole: This five-membered heterocyclic ring is one of the most successful nitrile and carboxylic acid isosteres. Its acidic proton can engage in interactions similar to a carboxylic acid, and the ring's nitrogen atoms can act as hydrogen bond acceptors, often leading to enhanced binding affinity. nih.gov

    Amide or Carboxamide: Replacing the nitrile with a primary amide (-CONH₂) introduces both hydrogen bond donor and acceptor capabilities.

    Halogens: In some contexts, the nitrile group's polar nature can mimic that of a halogen like chlorine or bromine. nih.govresearchgate.net

    The choice of isostere depends on the specific interactions the nitrile group makes in the binding site of its target. researchgate.net If it primarily acts as a hydrogen bond acceptor, a heterocycle like an oxadiazole might be suitable. If improved acidity or a more complex interaction network is desired, a tetrazole may be a superior choice. nih.gov

    Table 2: Common Isosteric Replacements for the Nitrile Group

    IsostereKey FeaturesRationale for Replacement
    TetrazoleAcidic NH, multiple H-bond acceptors.Enhance binding affinity, improve metabolic stability, mimic carboxylic acid. nih.gov
    1,2,4-OxadiazoleH-bond acceptor, polar.Modulate electronics and solubility, act as a stable carbonyl isostere.
    CarboxamideH-bond donor and acceptor.Introduce new hydrogen bonding interactions.
    TrifluoromethylStrong electron-withdrawing group, lipophilic.Alter electronic properties and improve metabolic stability.

    Structural Modification Strategies for the Ether Linkage and 2-Methylphenyl Moiety

    Modifications to the "left-hand side" of the molecule, comprising the benzyl (B1604629) group and the ether oxygen, are crucial for exploring conformational preferences and interactions within hydrophobic regions of a binding site.

    The single methylene (B1212753) (-CH₂-) unit of the ether linkage can be systematically altered to adjust the distance and geometric relationship between the two aromatic rings. These modifications directly impact the molecule's conformational flexibility and its ability to adopt an optimal orientation for binding.

    Chain Length: Extending the alkyl bridge to an ethyl (-CH₂CH₂-) or propyl (-CH₂CH₂CH₂-) chain increases the distance between the phenyl rings. This can allow the molecule to span a larger binding pocket or access different sub-pockets.

    Unsaturation: Introducing a double bond (e.g., an allyl bridge) can rigidify the linker, restricting conformational freedom. The stereochemistry (E/Z) of the double bond provides a further tool for probing the topology of the binding site.

    Branching: Adding a methyl group to the alkyl bridge (e.g., -CH(CH₃)-) introduces a chiral center and additional steric bulk, which can lead to stereoselective binding and provide insights into the shape of the active site.

    Synthesis of these analogues is generally achieved by reacting 4-hydroxybenzonitrile with an appropriately modified alkyl halide, such as 2-methylphenethyl bromide for chain extension.

    Table 3: Examples of Alkyl Bridge Modifications

    Modified Linker StructureName of LinkerPurpose of Modification
    -O-CH₂CH₂-EthoxyIncrease chain length and flexibility.
    -O-CH=CH-VinoxyIntroduce rigidity and planarity.
    -O-CH(CH₃)-1-PhenylethoxyIntroduce steric bulk and a chiral center.

    Probing the 2-methylphenyl ring with additional substituents is a classic SAR strategy. drugdesign.org By placing groups with varying electronic and steric properties at positions 3, 4, 5, and 6, chemists can map the requirements of the corresponding binding region. For instance, SAR studies on related aromatic compounds have shown that substitutions at the 2- and 3-positions are often more impactful on activity than those at the 4-position. researchgate.net

    Key considerations for substitution include:

    Electronic Effects: Introducing electron-donating groups (e.g., methoxy (B1213986), -OCH₃) or electron-withdrawing groups (e.g., chloro, -Cl; trifluoromethyl, -CF₃) can modulate the electron density of the ring and influence cation-π or other electronic interactions. nih.gov

    Steric Effects: The size of the substituent is critical. Some binding pockets may accommodate bulky groups, while others may have strict steric limitations. Studies have indicated that positions adjacent to a point of connection (like the 2'-position in some scaffolds) often cannot tolerate significant steric bulk. researchgate.net

    The synthesis of these analogues involves using the appropriately substituted 2-methylbenzyl alcohol or halide in the etherification step.

    Table 4: Example Substitutions on the 2-Methylphenyl Ring

    Substituent (Position)Example GroupRationale
    4-positionChloro (-Cl)Electron-withdrawing; probes for halogen bonding.
    5-positionMethoxy (-OCH₃)Electron-donating; potential H-bond acceptor.
    4-positionTrifluoromethyl (-CF₃)Strong electron-withdrawing; increases lipophilicity. nih.gov
    3,4-positionsDichloro (-Cl)Explores cumulative electronic and steric effects.

    A more significant modification involves replacing the entire 2-methylphenyl group with other aromatic or heteroaromatic systems. This strategy dramatically alters the shape, size, and electronic character of this portion of the molecule, allowing for the exploration of entirely new binding modes.

    Other Aryl Systems: Replacing the 2-methylphenyl group with larger aromatic systems like naphthyl or biphenyl (B1667301) can probe for extended hydrophobic pockets.

    These analogues are synthesized by reacting 4-hydroxybenzonitrile with the corresponding heteroarylmethyl halide (e.g., 2-(chloromethyl)pyridine).

    Table 5: Examples of Aryl and Heteroaryl Replacements for the 2-Methylphenyl Group

    Replacement GroupRationale
    PhenylBaseline comparison; removes the effect of the methyl group.
    NaphthylExplores larger hydrophobic binding regions.
    PyridinylIntroduces a hydrogen bond acceptor (N atom); improves solubility.
    QuinolinyLarger heterocyclic system; potential for π-stacking and H-bonding.
    ThiophenylBioisostere of a phenyl ring with different electronic properties.

    Stereochemical Considerations in Derivative Synthesis and Characterization

    While 4-[(2-Methylphenyl)methoxy]benzonitrile itself is not chiral, the introduction of chiral centers in its derivatives opens up the field of stereochemistry. researchgate.net The synthesis of such derivatives often requires stereoselective methods to obtain the desired enantiomer or diastereomer.

    The synthesis of chiral derivatives can be approached in several ways:

    Use of Chiral Starting Materials: Employing a chiral version of either the benzonitrile or the methylphenyl moiety.

    Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming step. nih.gov

    Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction.

    The characterization of these stereoisomers is critical and typically involves techniques such as:

    Chiral Chromatography: To separate and quantify the different enantiomers or diastereomers.

    Polarimetry: To measure the optical rotation of the chiral compounds.

    NMR Spectroscopy with Chiral Shift Reagents: To distinguish between enantiomers by inducing chemical shift differences. researchgate.net

    The stereochemistry of these derivatives can have a profound impact on their biological activity and material properties.

    Structure-Property Relationships (Chemical, Electronic, Spectroscopic)

    Understanding the relationship between the structure of a molecule and its properties is a fundamental aspect of chemical research. For derivatives of this compound, this involves examining how changes in the molecular structure affect its chemical, electronic, and spectroscopic characteristics.

    The introduction of different substituent groups on either the benzonitrile or the methylphenyl ring can significantly alter the electronic properties and reactivity of the molecule. pku.edu.cn Electron-donating groups (EDGs) like methoxy or amino groups increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups decrease the electron density, making the rings less reactive towards electrophiles but more susceptible to nucleophilic attack. mdpi.com

    The reactivity of the nitrile group can also be influenced by these substituents. EDGs on the benzonitrile ring can decrease the electrophilicity of the nitrile carbon, while EWGs can increase it.

    Table 1: Predicted Influence of Substituents on Electronic Properties

    Substituent PositionSubstituent TypePredicted Effect on Electron DensityPredicted Effect on Reactivity
    Benzonitrile RingElectron-DonatingIncreasedMore susceptible to electrophilic attack
    Benzonitrile RingElectron-WithdrawingDecreasedLess susceptible to electrophilic attack
    Methylphenyl RingElectron-DonatingIncreasedIncreased nucleophilicity of ether oxygen
    Methylphenyl RingElectron-WithdrawingDecreasedDecreased nucleophilicity of ether oxygen

    Structural modifications to this compound and its derivatives will be reflected in their spectroscopic data. researchgate.netresearchgate.net

    ¹H NMR Spectroscopy: The chemical shifts of the aromatic and benzylic protons are sensitive to the electronic environment. The introduction of substituents will cause predictable upfield or downfield shifts.

    ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the nitrile carbon and the carbons of the aromatic rings, will be affected by the nature of the substituents.

    Infrared (IR) Spectroscopy: The characteristic stretching frequency of the nitrile group (C≡N) is sensitive to its electronic environment. Electron-withdrawing groups tend to increase this frequency, while electron-donating groups tend to decrease it. dntb.gov.ua

    UV-Vis Spectroscopy: Changes in the conjugation and electronic structure of the molecule due to different substituents will lead to shifts in the absorption maxima (λmax).

    Table 2: Expected Spectroscopic Shifts with Different Substituents

    Spectroscopic TechniqueSubstituent TypeExpected Shift
    ¹H NMR (Aromatic Protons)Electron-DonatingUpfield (lower ppm)
    ¹H NMR (Aromatic Protons)Electron-WithdrawingDownfield (higher ppm)
    IR (C≡N Stretch)Electron-DonatingLower wavenumber
    IR (C≡N Stretch)Electron-WithdrawingHigher wavenumber
    UV-Vis (λmax)Increased ConjugationBathochromic (red) shift
    UV-Vis (λmax)Decreased ConjugationHypsochromic (blue) shift

    The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is influenced by the nature and position of substituents. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into these correlations. mdpi.com

    For instance, bulky substituents in the ortho position of either aromatic ring can lead to increased steric hindrance, which may force the rings to twist relative to each other. This change in the dihedral angle can affect the extent of π-orbital overlap between the rings and the ether linkage, thereby influencing the electronic and spectroscopic properties. nih.gov

    Theoretical calculations can also predict how substituents affect the distribution of electron density and the molecular electrostatic potential, providing a deeper understanding of the molecule's reactivity and intermolecular interactions. pku.edu.cn

    Advanced Research Applications in Materials Science and Organic Electronics

    Utilization of 4-[(2-Methylphenyl)methoxy]benzonitrile as a Versatile Synthetic Building Block in Complex Molecular Architectures

    The molecular structure of this compound makes it a highly versatile building block, or synthon, for the construction of more complex, high-value organic molecules. The reactivity of its distinct functional groups—the nitrile, the ether linkage, and the two aromatic rings—can be selectively harnessed to build elaborate molecular architectures such as macrocycles and functional polymers.

    The nitrile (-C≡N) group is a particularly powerful synthetic handle. It can be chemically transformed into a variety of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and amides. This versatility is crucial in multi-step syntheses where specific functionalities are required for subsequent reactions. For instance, the conversion of the nitrile to an amine group would allow the molecule to be incorporated into polyamide or polyimide structures.

    Furthermore, the aromatic rings of the molecule can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can alter the molecule's properties or serve as further points for chemical modification. While the ether linkage is generally stable, it can be cleaved under specific, often harsh, conditions, providing another potential route for synthetic diversification.

    This strategic combination of reactive sites enables chemists to use this compound as a key component in the diversity-oriented synthesis of complex molecules. For example, derivatives of this compound could be used to synthesize macrocycles, which are large ring-like molecules of interest in host-guest chemistry and drug discovery. core.ac.ukresearchgate.net Similarly, it could serve as a monomer or a functional comonomer in the synthesis of advanced polymers, such as functionalized polylactides, where the benzyloxy group can be modified post-polymerization to introduce new properties to the material. nih.gov

    Potential for Integration into Liquid Crystalline Materials

    The field of liquid crystals (LCs) relies on molecules that can self-assemble into phases with properties intermediate between those of a crystalline solid and an isotropic liquid. The molecular architecture of this compound possesses several key features that suggest its potential for use in liquid crystalline materials. These features include a rigid, rod-like core composed of the two phenyl rings and the ether linkage, and a terminal polar nitrile group, which can induce a strong dipole moment.

    In many known liquid crystalline compounds, such as the widely studied cyanobiphenyls, the terminal cyano group is critical for promoting the formation of ordered mesophases. Research on other molecular systems has shown that the inclusion of a terminal benzyloxy group can effectively promote the formation of smectic phases, which are more ordered than the nematic phases typically used in displays. mdpi.com The rigidity of the benzyloxy unit enhances intermolecular interactions, leading to the formation of layered structures characteristic of smectic phases. mdpi.com

    Below is a table showing the mesomorphic properties of a related series of compounds incorporating a terminal benzyloxy group, illustrating how this structural feature influences liquid crystal behavior.

    Compound StructureAlkyl Chain (n)Phase Transition Temperatures (°C)
    (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline structure(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline6Cr 118.0 SmA 124.2 I
    8Cr 115.0 SmA 130.1 I
    16Cr 105.0 SmA 125.1 I

    Table 1: Phase transition temperatures for a series of Schiff base liquid crystals with a terminal benzyloxy group. The data show the formation of a Smectic A (SmA) phase. (Cr = Crystal, SmA = Smectic A, I = Isotropic liquid). Data sourced from related research on benzyloxy-containing liquid crystals. mdpi.com

    Exploration in Optoelectronic Devices (e.g., as a component in light-emitting or charge-transporting materials)

    Organic electronics, particularly organic light-emitting diodes (OLEDs), represent a rapidly advancing field where molecular engineering is key to performance. Benzonitrile (B105546) derivatives have emerged as highly promising materials for various roles within OLEDs due to their electronic properties. researchgate.net The electron-withdrawing nature of the nitrile group makes the benzonitrile moiety an excellent electron acceptor. When combined with electron-donating groups, it can form molecules with donor-acceptor (D-A) character.

    Such D-A molecules are crucial for applications as:

    Host Materials: In phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, a host material forms the bulk of the emissive layer. Bipolar host materials, which can transport both holes and electrons effectively, are highly desirable. Structures combining electron-donating units (like carbazole) with electron-accepting benzonitrile units have proven to be highly effective bipolar hosts, leading to high-efficiency OLEDs. rsc.orgresearchgate.net

    Emitting Materials (Emitters): Donor-acceptor compounds containing benzonitrile can themselves be efficient light emitters, particularly for TADF. The separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor facilitates the harvesting of triplet excitons for light emission, enabling internal quantum efficiencies of up to 100%. rsc.org

    Charge-Transporting Materials: The electronic properties of benzonitrile derivatives make them suitable for use in charge-transporting layers (CTLs), which are responsible for moving electrons or holes from the electrodes to the emissive layer. mdpi.comrsc.org

    The structure of this compound, with its electron-accepting benzonitrile unit and potentially electron-donating benzyloxy and methylphenyl groups, is analogous to the D-A structures used in high-performance OLEDs. It could function as a component in a bipolar host material or as a building block for a more complex TADF emitter.

    The performance of OLEDs is highly dependent on the molecular design of the materials used. The table below presents performance data for representative OLEDs that utilize benzonitrile derivatives, showcasing their potential in optoelectronic applications.

    Host MaterialDevice TypeMaximum External Quantum Efficiency (EQEmax)Emission Color
    3-CzPB (Carbazole-benzonitrile derivative)Blue PhOLED26.1%Sky-Blue
    3-CzPB (Carbazole-benzonitrile derivative)Blue TADF OLED26.8%Blue
    Benzonitrile-based emitterNon-doped OLED5.0%Blue

    Table 2: Performance metrics for selected OLEDs incorporating advanced benzonitrile derivatives as host or emitting materials. The high external quantum efficiencies demonstrate the effectiveness of the benzonitrile moiety in facilitating efficient light emission. Data sourced from studies on advanced OLED materials. researchgate.netrsc.org

    Role in the Development of Functional Organic Materials

    Functional organic materials are specifically designed and synthesized to possess unique properties, such as electrical conductivity, light emission, or responsiveness to external stimuli. The development of these materials is driven by the ability to control their structure at the molecular level. This compound serves as an excellent example of a molecule that can be a cornerstone in the creation of such materials.

    Its potential role extends beyond the individual applications in liquid crystals and OLEDs to the broader synthesis of functional polymers and supramolecular assemblies. beilstein-journals.orgmpg.de For example, by polymerizing derivatives of this compound, it would be possible to create polymers with tailored refractive indices for optical applications or specific dielectric properties for use in capacitors or insulators.

    The synthesis of polylactide copolymers with pendant benzyloxy groups has been demonstrated as a successful strategy for creating biodegradable polymers that can be functionalized after polymerization. nih.gov A similar approach using a monomer based on this compound could yield functional polyesters. The pendant benzonitrile group would impart specific electronic characteristics to the polymer and could also serve as a site for further chemical modification, allowing for the attachment of other functional molecules, such as sensors or biologically active moieties. This highlights the compound's role not just as a component, but as a platform for creating a new generation of smart and functional materials.

    Applications in Dye and Pigment Chemistry

    Benzonitrile and its derivatives have historically served as important intermediates in the synthesis of dyes and pigments. A major class of synthetic colorants is the azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) linking two aromatic rings. This "azo" group acts as a chromophore, the part of the molecule responsible for absorbing visible light and thus producing color.

    The synthesis of azo dyes typically involves a two-step process:

    Diazotization: An aromatic primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures to form a highly reactive diazonium salt. nih.gov

    Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. The diazonium salt acts as an electrophile and attacks the activated aromatic ring of the coupling component to form the azo bond. cuhk.edu.hk

    While this compound itself cannot be directly diazotized (as it lacks a primary amine group), a simple chemical modification to introduce an amine group onto one of its phenyl rings would convert it into a valuable precursor for either a diazonium salt or a coupling component. For example, if an amino group were introduced onto the benzonitrile ring, the resulting compound could be coupled with a diazotized amine to produce a dye. The resulting azo dye would have a highly extended system of conjugated pi electrons, spanning across the azo group and the multiple aromatic rings. This extensive conjugation is what allows the molecule to absorb lower-energy light in the visible spectrum, giving it a distinct color. The exact color could be tuned by further modifying the structure of the molecule.


    Conclusion and Future Research Directions

    Summary of Key Academic Insights on 4-[(2-Methylphenyl)methoxy]benzonitrile

    Currently, dedicated academic literature on this compound is sparse. However, significant insights can be inferred from the extensive research on its constituent functional moieties. The benzonitrile (B105546) unit is a well-established pharmacophore and a crucial component in materials science. Arylnitriles are the largest class of nitrile-containing drugs, where the cyano group often acts as a bioisostere for carbonyl groups, engaging in polar interactions and hydrogen bonding. nih.gov Its strong electron-withdrawing nature also polarizes the aromatic ring, which can enhance molecular interactions and metabolic stability. nih.gov

    The benzyl (B1604629) ether linkage is prevalent in medicinal chemistry and materials science, providing a flexible yet stable connection between aromatic rings. labinsights.nl This structural motif is found in various biologically active natural products and synthetic compounds. In the context of materials, the geometry and electronic nature of such linkages are critical in determining properties like those seen in liquid crystals. nih.gov The specific introduction of a 2-methyl substituent on the phenyl ring is expected to induce a steric twist in the molecule. This non-planar conformation could influence its crystal packing, solubility, and interactions with biological targets, distinguishing it from its non-methylated counterpart, 4-(benzyloxy)benzonitrile. nih.govnih.gov Therefore, the key academic value of this compound lies in the unique interplay between the established properties of the benzonitrile group and the conformational constraints imposed by the 2-methylbenzyl ether moiety.

    Emerging Methodologies for Synthesis and Characterization

    Future research on this compound will benefit from modern synthetic and analytical techniques. Its synthesis would logically proceed via the etherification of 4-hydroxybenzonitrile (B152051) with 2-methylbenzyl halide. A host of emerging methodologies for the formation of such diaryl ether linkages can be employed to optimize this process.

    Synthesis Methodologies: Modern cross-coupling reactions offer efficient and versatile routes. The Buchwald-Hartwig and Chan-Lam couplings, catalyzed by palladium and copper respectively, are powerful methods for forming C–O bonds. dntb.gov.ua Ullmann-type reactions, a classic method for diaryl ether synthesis, have been significantly improved with new ligand systems, allowing for milder reaction conditions. organic-chemistry.org Hypervalent iodine reagents have also emerged as a strategy for mediating C-O coupling. acs.org These advanced methods, summarized in the table below, provide high yields and broad functional group tolerance, making them ideal for the synthesis of complex molecules like this compound. dntb.gov.uaorganic-chemistry.orgresearchgate.netjsynthchem.com

    Method Catalyst/Reagent Key Advantages Reference
    Buchwald-Hartwig CouplingPalladium complexesHigh functional group tolerance, broad scope dntb.gov.ua
    Chan-Lam CouplingCopper catalystsMild conditions, uses arylboronic acids dntb.gov.ua
    Modern Ullmann ReactionCopper/N,N-dimethylglycineLower temperatures, effective for aryl bromides/iodides organic-chemistry.org
    Hypervalent Iodine ChemistryDiaryliodonium saltsTransition-metal-free, high regioselectivity organic-chemistry.orgacs.org
    Nickel-Catalyzed CouplingNiCl2(PPh3)2Mild conditions, suitable for specific substrates researchgate.net

    Characterization Techniques: Standard characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic nitrile (C≡N) and ether (C-O-C) stretching vibrations, and mass spectrometry for accurate molecular weight determination. research-nexus.netatlantis-press.com For a deeper understanding of its solid-state properties, single-crystal X-ray diffraction would be invaluable for elucidating the precise three-dimensional structure, bond angles, and intermolecular packing forces, such as π–π stacking. nih.govnih.gov Furthermore, advanced techniques like inverse gas chromatography could be employed to study the thermodynamic properties and phase transitions, particularly if the compound exhibits liquid crystalline behavior. nih.gov

    Future Avenues in Computational Modeling and Theoretical Understanding

    Computational chemistry provides powerful tools to predict and understand the properties of molecules before their synthesis. Density Functional Theory (DFT) is a particularly useful method for studying substituted benzonitriles. research-nexus.netutexas.edu Future computational studies on this compound could focus on several key areas:

    Molecular Geometry and Conformational Analysis: DFT calculations can optimize the molecule's three-dimensional structure, predicting the dihedral angle between the aromatic rings imposed by the 2-methyl group. This is crucial for understanding how the molecular shape influences its physical properties. nih.govtandfonline.com

    Electronic Properties: The calculation of frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential maps can provide insights into the molecule's reactivity, electronic transitions, and non-covalent interaction sites. tandfonline.comnih.gov This is vital for predicting its behavior in electronic materials or its binding affinity to biological receptors.

    Spectroscopic Prediction: Computational methods can simulate NMR and IR spectra, which can aid in the interpretation of experimental data and confirm structural assignments. nih.gov

    Intermolecular Interactions: Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts within a crystal lattice, helping to understand the forces that govern its solid-state packing. nih.gov This is particularly relevant for designing materials with specific properties, such as organic semiconductors or liquid crystals.

    These theoretical investigations would provide a fundamental understanding of the structure-property relationships of this compound, guiding experimental efforts in synthesis and materials development. utexas.edu

    Potential for Novel Materials Development Based on the this compound Scaffold

    The unique structural characteristics of this compound make it a promising scaffold for the development of novel functional materials and biologically active agents.

    Potential Applications:

    Liquid Crystals: The elongated, semi-rigid structure containing a polar nitrile group is a classic design feature for calamitic (rod-like) liquid crystals. nih.govresearchgate.net The nitrile group provides a strong dipole moment necessary for many electro-optical applications. The 2-methyl group could influence the mesophase type and temperature range, potentially leading to materials with novel phase behaviors. researchgate.netresearcher.lifemdpi.com

    Organic Electronics: Benzonitrile derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), particularly as hosts for materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org The electronic properties of the this compound scaffold could be tuned for applications in organic electronics.

    The table below summarizes the potential avenues for materials development based on this molecular scaffold.

    Application Area Relevant Structural Features Potential Function Reference
    Liquid CrystalsElongated shape, polar nitrile group, potential for mesophase formationDisplay technologies, sensors, smart windows nih.govresearchgate.netresearcher.life
    Organic ElectronicsConjugated π-system, tunable electronic propertiesOLEDs, organic semiconductors rsc.org
    PharmaceuticalsBenzonitrile pharmacophore, ether linkageEnzyme inhibitors, receptor antagonists nih.govlabinsights.nl
    AgrochemicalsKnown activity of benzonitrile derivativesHerbicides, pesticides researchgate.netalzchem.com

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